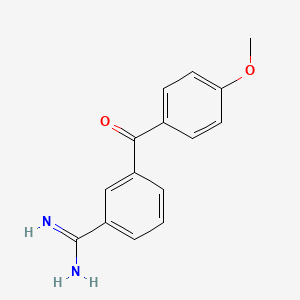
Benzenecarboximidamide, 3-(4-methoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- is a chemical compound that features a benzene ring substituted with a carboximidamide group and a methoxybenzoyl group
Preparation Methods
The synthesis of Benzenecarboximidamide, 3-(4-methoxybenzoyl)- typically involves the reaction of 4-methoxybenzoic acid with benzenecarboximidamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group or other substituents on the benzene ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles.
Scientific Research Applications
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 3-(4-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: This compound also features a methoxy group on the benzene ring but lacks the carboximidamide group.
Benzenecarboximidamide: This compound has a carboximidamide group but lacks the methoxybenzoyl substitution. The uniqueness of Benzenecarboximidamide, 3-(4-methoxybenzoyl)- lies in its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61625-24-9 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-7-5-10(6-8-13)14(18)11-3-2-4-12(9-11)15(16)17/h2-9H,1H3,(H3,16,17) |
InChI Key |
BMMWFXYDNMTTAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















